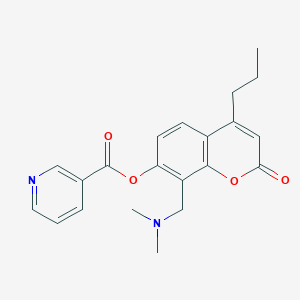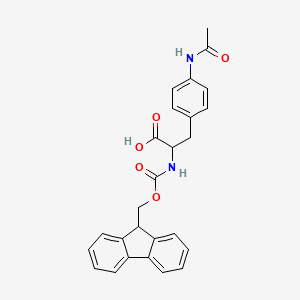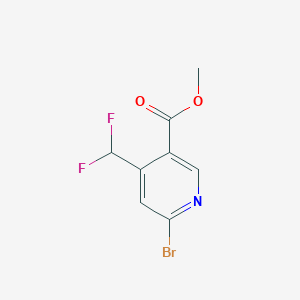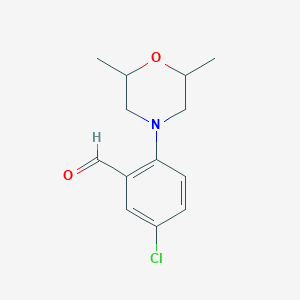
8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate is a complex organic compound that belongs to the class of nicotinate derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound includes a chromen-2-one core, a dimethylamino group, and a nicotinate ester, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-propyl-2H-chromen-2-one with dimethylamine and formaldehyde to introduce the dimethylamino group. This is followed by esterification with nicotinic acid to form the final product. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow microreactors, which offer advantages such as shorter reaction times and higher yields. The use of environmentally friendly solvents and reusable catalysts, such as Novozym® 435 from Candida antarctica, can further enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromen-2-one derivatives, while substitution reactions can produce a variety of substituted nicotinate esters.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits biological activities such as anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and cardiovascular disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers
作用機序
The mechanism of action of 8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with cellular receptors, modulating their activity and leading to various biological effects. The nicotinate ester moiety may enhance the compound’s bioavailability and facilitate its transport across cell membranes .
類似化合物との比較
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid used for its vasodilatory effects.
Nicotinamide: A water-soluble vitamin with extensive biological activities.
1,8-Naphthalimide derivatives: Known for their emissive properties in organic light-emitting diodes.
Uniqueness
8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate stands out due to its unique combination of a chromen-2-one core, a dimethylamino group, and a nicotinate ester. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
分子式 |
C21H22N2O4 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
[8-[(dimethylamino)methyl]-2-oxo-4-propylchromen-7-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-4-6-14-11-19(24)27-20-16(14)8-9-18(17(20)13-23(2)3)26-21(25)15-7-5-10-22-12-15/h5,7-12H,4,6,13H2,1-3H3 |
InChIキー |
YGGIXNLGXPQBMV-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CN(C)C)OC(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 1-(2-methoxy-2-oxoethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14792129.png)


![2-[2-(3-Aminopropyl)phenoxy]propan-1-ol](/img/structure/B14792142.png)

![2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14792164.png)
![5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxopiperidine-3-carbonitrile](/img/structure/B14792171.png)
![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14792179.png)






